(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione
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Overview
Description
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione is a complex organic compound with a unique structure that combines a bicyclic azabicyclo octane moiety with a tetrahydrobenzo isoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the azabicyclo octane ring system followed by the formation of the tetrahydrobenzo isoquinoline core. Key steps may include cyclization reactions, reduction processes, and functional group transformations under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various synthetic applications.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione stands out due to its complex structure, which combines multiple ring systems and functional groups. This complexity provides unique chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione |
InChI |
InChI=1S/C19H22N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16H,4-11H2/t13-,16-/m1/s1 |
InChI Key |
QUGKUBYBCOMQBM-CZUORRHYSA-N |
Isomeric SMILES |
C1CC(=O)C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5 |
Canonical SMILES |
C1CC(=O)C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5 |
Origin of Product |
United States |
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